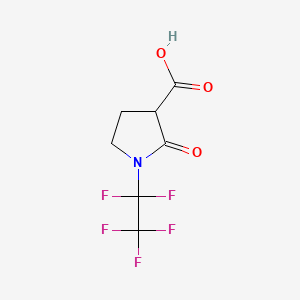
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C7H6F5NO3. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a perfluoroethyl substituent. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Michael addition reaction of carboxylate-substituted enones with nitroalkanes.
Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via nucleophilic substitution reactions using perfluoroethyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Perfluoroethyl iodide, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated structure enhances its binding affinity to certain proteins and enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-3-carboxylic acid: A non-fluorinated analog with similar structural features but different chemical properties.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another pyrrolidine derivative with a phenyl substituent instead of a perfluoroethyl group.
Uniqueness
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties. This fluorinated substituent enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H6F5NO3 |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
2-oxo-1-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H6F5NO3/c8-6(9,10)7(11,12)13-2-1-3(4(13)14)5(15)16/h3H,1-2H2,(H,15,16) |
Clé InChI |
HOPLVJANFQCSCW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1C(=O)O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
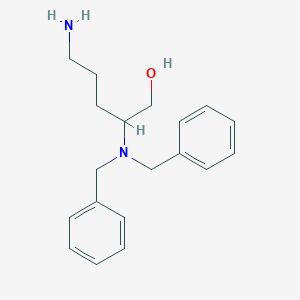
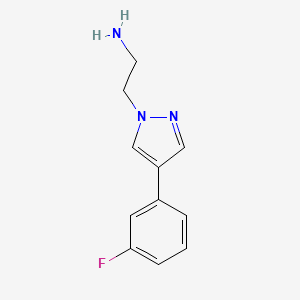
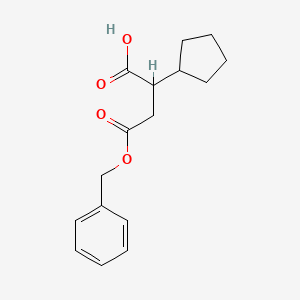
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
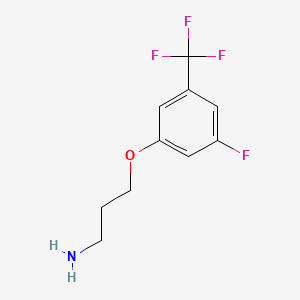

![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
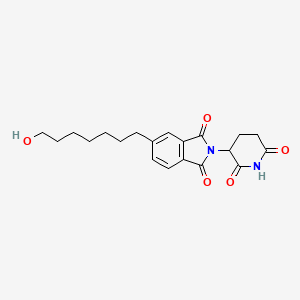
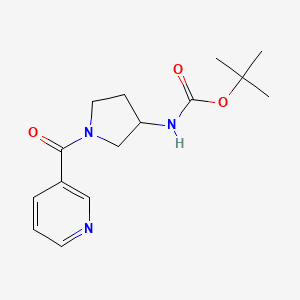
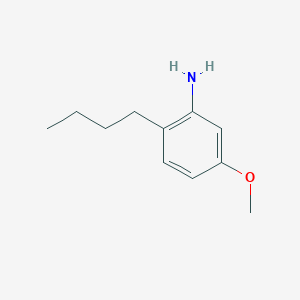
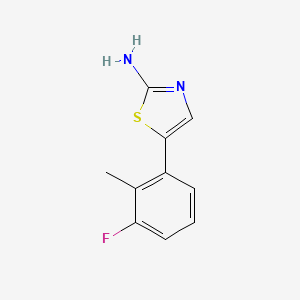
![tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate](/img/structure/B14776407.png)
